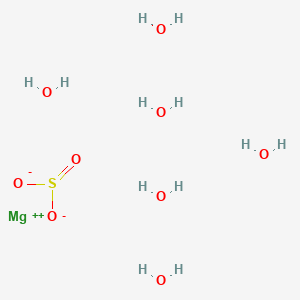

Magnesium sulfite hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium sulfite hexahydrate is a chemical compound with the formula MgSO₃·6H₂O. It is the magnesium salt of sulfurous acid and is most commonly found in its hexahydrate form. This compound is known for its solubility in water and its ability to form different hydrates depending on the temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium sulfite hexahydrate can be synthesized by reacting magnesium hydroxide (Mg(OH)₂) with sulfur dioxide (SO₂) in the presence of water. The reaction is as follows: [ \text{Mg(OH)}_2 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{MgSO}_3·6\text{H}_2\text{O} ] This reaction must be conducted at temperatures below 40°C to ensure the formation of the hexahydrate. If the temperature exceeds 40°C, magnesium sulfite trihydrate (MgSO₃·3H₂O) is formed instead .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of flue gas desulfurization processes. Sulfur dioxide is absorbed in a suspension containing magnesium sulfite and magnesium sulfate, which is then neutralized by magnesite. The resulting solution is crystallized to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium sulfite hexahydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form magnesium sulfate (MgSO₄).

Reduction: It can be reduced to elemental sulfur under certain conditions.

Substitution: It can react with acids to form magnesium salts and sulfurous acid.

Common Reagents and Conditions

Oxidation: In the presence of oxygen or oxidizing agents, this compound can be converted to magnesium sulfate.

Reduction: Reducing agents such as hydrogen gas can reduce magnesium sulfite to elemental sulfur.

Substitution: Strong acids like hydrochloric acid (HCl) can react with magnesium sulfite to form magnesium chloride (MgCl₂) and sulfurous acid (H₂SO₃).

Major Products Formed

Oxidation: Magnesium sulfate (MgSO₄)

Reduction: Elemental sulfur (S)

Substitution: Magnesium chloride (MgCl₂) and sulfurous acid (H₂SO₃)

Wissenschaftliche Forschungsanwendungen

Magnesium sulfite hexahydrate has various applications in scientific research:

Chemistry: It is used as a reagent in chemical synthesis and analysis.

Biology: It is used in studies related to cellular respiration and metabolic pathways.

Industry: It is used in the paper and pulp industry for bleaching and as a preservative in food processing

Wirkmechanismus

The mechanism by which magnesium sulfite hexahydrate exerts its effects involves its ability to release sulfur dioxide (SO₂) under certain conditions. This release can lead to the formation of sulfurous acid (H₂SO₃), which has various chemical and biological effects. The compound can also interact with cellular components, affecting metabolic pathways and enzyme activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Magnesium sulfate (MgSO₄):

Calcium sulfite (CaSO₃): Used in water treatment and as a preservative.

Sodium sulfite (Na₂SO₃): Commonly used in the food industry as a preservative and antioxidant.

Uniqueness

Magnesium sulfite hexahydrate is unique due to its specific hydration state and its ability to form different hydrates depending on the temperature. Its solubility and reactivity also make it distinct from other similar compounds .

Eigenschaften

CAS-Nummer |

13446-29-2 |

|---|---|

Molekularformel |

H12MgO9S |

Molekulargewicht |

212.46 g/mol |

IUPAC-Name |

magnesium;sulfite;hexahydrate |

InChI |

InChI=1S/Mg.H2O3S.6H2O/c;1-4(2)3;;;;;;/h;(H2,1,2,3);6*1H2/q+2;;;;;;;/p-2 |

InChI-Schlüssel |

KLIKMSKEFPRHEE-UHFFFAOYSA-L |

Kanonische SMILES |

O.O.O.O.O.O.[O-]S(=O)[O-].[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.